molecular formula C14H22ClN B14019646 1-(4-Chlorophenyl)-2-methylheptan-2-amine CAS No. 1743-65-3

1-(4-Chlorophenyl)-2-methylheptan-2-amine

Cat. No.: B14019646
CAS No.: 1743-65-3
M. Wt: 239.78 g/mol
InChI Key: DFPXTQZUXRRBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-methylheptan-2-amine is an organic compound characterized by the presence of a chlorinated phenyl ring attached to a heptan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylheptan-2-amine can be synthesized through several methods. One common approach involves the alkylation of 4-chlorobenzyl cyanide with 2-methylheptan-2-amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran. The resulting intermediate is then subjected to hydrolysis to yield the desired amine.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity. Catalysts and automated systems are employed to control temperature, pressure, and reaction time, thereby enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methylheptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-methylheptan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methylheptan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or pharmacological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylpentan-2-amine
  • 1-(4-Chlorophenyl)-2-methylhexan-2-amine
  • 1-(4-Chlorophenyl)-2-methylbutan-2-amine

Uniqueness: 1-(4-Chlorophenyl)-2-methylheptan-2-amine stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its longer carbon chain compared to similar compounds may influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

1743-65-3

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylheptan-2-amine

InChI

InChI=1S/C14H22ClN/c1-3-4-5-10-14(2,16)11-12-6-8-13(15)9-7-12/h6-9H,3-5,10-11,16H2,1-2H3

InChI Key

DFPXTQZUXRRBET-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.